4-Acetyl-1h-pyrrole-2-carbonitrile
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Overview
Description
4-Acetyl-1h-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It features a pyrrole ring substituted with an acetyl group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1h-pyrrole-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-acetylpyrrole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1h-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 4-Acetyl-1h-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-1h-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetyl-1h-pyrrole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-1h-pyrrole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. Additionally, the acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1h-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
4-Acetyl-1h-pyrrole-2-amine: Similar structure but with an amine group instead of a cyano group.
4-Acetyl-1h-pyrrole-2-methyl: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
4-Acetyl-1h-pyrrole-2-carbonitrile is unique due to the presence of both an acetyl and a cyano group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5(10)6-2-7(3-8)9-4-6/h2,4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFBERXRQZCZBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497205 |
Source
|
Record name | 4-Acetyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16168-91-5 |
Source
|
Record name | 4-Acetyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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